molecular formula C11H9NO3 B13894422 (2-oxo-1H-quinolin-6-yl) acetate

(2-oxo-1H-quinolin-6-yl) acetate

Cat. No.: B13894422
M. Wt: 203.19 g/mol
InChI Key: HBOKLJQDSNMDNY-UHFFFAOYSA-N
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Description

(2-oxo-1H-quinolin-6-yl) acetate is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-oxo-1H-quinolin-6-yl) acetate typically involves the reaction of quinoline derivatives with acetic anhydride or acetyl chloride. One common method involves the acetylation of 2-oxo-1H-quinolin-6-ol using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures .

Chemical Reactions Analysis

Types of Reactions

(2-oxo-1H-quinolin-6-yl) acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-oxo-1H-quinolin-6-yl) acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-oxo-1H-quinolin-6-yl) acetate involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular receptors, contributing to its anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-oxo-1H-quinolin-6-yl) acetate is unique due to its specific functional group arrangement, which imparts distinct chemical and biological properties. Its acetate group allows for various chemical modifications, making it a versatile intermediate in synthetic chemistry .

Properties

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

(2-oxo-1H-quinolin-6-yl) acetate

InChI

InChI=1S/C11H9NO3/c1-7(13)15-9-3-4-10-8(6-9)2-5-11(14)12-10/h2-6H,1H3,(H,12,14)

InChI Key

HBOKLJQDSNMDNY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)NC(=O)C=C2

Origin of Product

United States

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